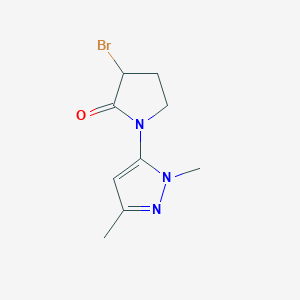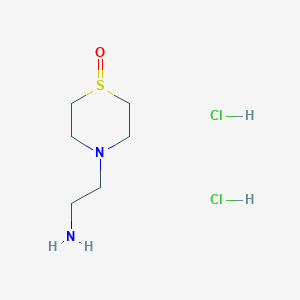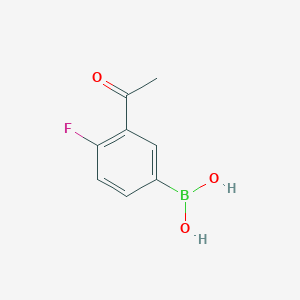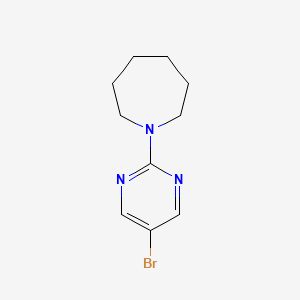![molecular formula C6H8ClN3 B1524906 Chlorhydrate de 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1187830-46-1](/img/structure/B1524906.png)
Chlorhydrate de 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Vue d'ensemble
Description
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C6H7N3·2ClH . It has a molecular weight of 194.06 g/mol . The IUPAC name for this compound is 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride .
Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can be represented by the SMILES notation: C1C2=CN=CN=C2CN1.Cl.Cl . The InChI key for this compound is VGQSNQPVXPPLEH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Applications De Recherche Scientifique
Activité antimicrobienne
Chlorhydrate de 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: les dérivés ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens. L'échafaudage pyrrolopyrazine, qui est étroitement lié à la structure pyrrolopyrimidine, a montré son efficacité contre diverses souches bactériennes et fongiques . La recherche suggère que des modifications apportées au noyau pyrrolopyrimidine peuvent conduire à des composés ayant des propriétés antimicrobiennes significatives, contribuant potentiellement au développement de nouveaux antibiotiques.
Propriétés anti-inflammatoires
Les composés présentant le fragment pyrrolopyrimidine sont explorés pour leurs capacités anti-inflammatoires. Cette application est particulièrement pertinente dans le contexte des maladies inflammatoires chroniques, où il existe une recherche continue d'options thérapeutiques plus efficaces et moins toxiques .
Utilisations antivirales
La structure pyrrolopyrimidine a été identifiée comme un candidat prometteur pour le développement de médicaments antiviraux. Sa capacité à inhiber la réplication virale en ciblant des enzymes virales spécifiques ou des processus de réplication en fait un échafaudage précieux pour la synthèse de nouveaux composés antiviraux .
Effets antioxydants
La recherche sur les dérivés de la pyrrolopyrimidine a également révélé leurs effets antioxydants potentiels. Les antioxydants sont essentiels pour lutter contre le stress oxydatif, qui est impliqué dans de nombreuses maladies, y compris les troubles neurodégénératifs et le cancer .
Inhibition des kinases et propriétés antitumorales
La structure pyrrolopyrimidine fait l'objet d'investigations pour ses propriétés antitumorales et son rôle dans l'inhibition des kinases. Les kinases sont des enzymes qui jouent un rôle essentiel dans la signalisation cellulaire et sont souvent surexprimées dans les cellules cancéreuses. L'inhibition de kinases spécifiques peut être une stratégie efficace en thérapie anticancéreuse, et les dérivés de la pyrrolopyrimidine sont évalués à cette fin .
Gestion du diabète
Certains composés de la pyrrolopyrimidine ont montré des promesses dans la réduction des taux de glucose sanguin, ce qui pourrait être bénéfique dans la gestion du diabète et des troubles métaboliques associés. Cette application est particulièrement intrigante car elle ouvre des possibilités pour de nouveaux traitements du diabète et de ses complications .
Safety and Hazards
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit atr kinase , which is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA .
Mode of Action
It’s suggested that similar compounds can induce cell cycle arrest and apoptosis in certain cell types .
Biochemical Pathways
Related compounds have been found to affect one-carbon (1c) metabolism pathways, which encompass folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Pharmacokinetics
A similar compound was found to have a favorable pharmacokinetic profile with a bioavailability of 300% in SD rats .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cell types, accompanied by a notable increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .
Analyse Biochimique
Biochemical Properties
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with receptor-interacting protein kinase 1 (RIPK1), where it exhibits potent inhibitory activity . This interaction is significant in the context of necroptosis, a form of programmed cell death. Additionally, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has been identified as an ATR kinase inhibitor, which is essential in the DNA damage response .
Cellular Effects
The effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to reduce the phosphorylation level of ATR and its downstream signaling proteins, thereby exhibiting anti-tumor activity . This compound also affects necroptosis-related pathways, providing potential therapeutic benefits in inflammatory and neurodegenerative diseases .
Molecular Mechanism
At the molecular level, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It inhibits ATR kinase by binding to its active site, thereby preventing the phosphorylation of downstream targets involved in the DNA damage response . Additionally, it inhibits RIPK1, which plays a critical role in necroptosis . These interactions result in changes in gene expression and cellular responses, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it maintains its inhibitory activity over extended periods, making it suitable for long-term experiments . Its stability may vary depending on the experimental conditions, and degradation products could potentially influence its activity.
Dosage Effects in Animal Models
The effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in preclinical studies.
Metabolic Pathways
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is involved in various metabolic pathways It interacts with enzymes and cofactors that influence its metabolism and activityUnderstanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its localization helps elucidate its mechanism of action and optimize its therapeutic applications.
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c1-5-2-8-4-9-6(5)3-7-1;/h2,4,7H,1,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFQZHPCXADCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157327-51-0 | |
| Record name | 5H-Pyrrolo[3,4-d]pyrimidine, 6,7-dihydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80716571 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-46-1 | |
| Record name | 5H-Pyrrolo[3,4-d]pyrimidine, 6,7-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


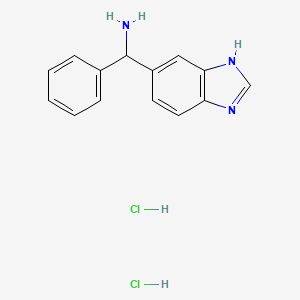
![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)
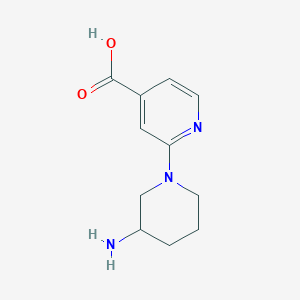
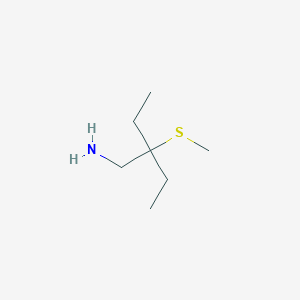
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
